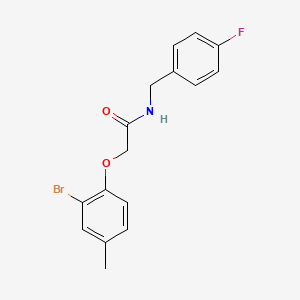
2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of acetamide compounds and is a derivative of 4-methyl-2-bromophenol and 4-fluorobenzylamine.
Mecanismo De Acción
2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide exerts its biological effects by inhibiting the activity of Hsp90, a molecular chaperone that is involved in the folding and stabilization of various proteins. Hsp90 is overexpressed in cancer cells and is required for the proper functioning of many oncogenic proteins. By inhibiting Hsp90, this compound disrupts the signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by activating the apoptotic pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest. This compound has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide has several advantages for use in laboratory experiments. It is a potent inhibitor of Hsp90 and exhibits anticancer activity at low concentrations. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has limitations in terms of its solubility and toxicity. It is insoluble in water and requires the use of organic solvents for in vitro experiments. This compound has also been shown to exhibit toxicity in some animal models, which limits its use in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide. One area of interest is the development of this compound derivatives that exhibit improved solubility and reduced toxicity. Another area of research is the investigation of the synergistic effects of this compound in combination with other anticancer agents. Additionally, the development of this compound-based imaging agents for cancer diagnosis and therapy is an area of active research. Finally, the study of the molecular mechanisms underlying the antibacterial and antifungal activity of this compound could lead to the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide involves the reaction of 4-methyl-2-bromophenol with 4-fluorobenzylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-(4-fluorobenzyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-11-2-7-15(14(17)8-11)21-10-16(20)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIQDIWFWVIEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diisopropyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B6030912.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6030913.png)
![{3-benzyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6030914.png)

![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)


![N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6030950.png)
![N-(2,4-difluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6030957.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![2-(sec-butylthio)-5-(3,4-dichlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030982.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)

![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)